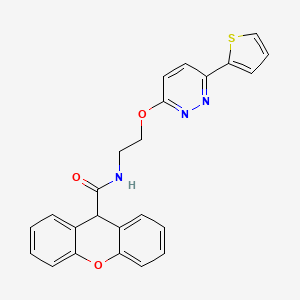

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3S/c28-24(23-16-6-1-3-8-19(16)30-20-9-4-2-7-17(20)23)25-13-14-29-22-12-11-18(26-27-22)21-10-5-15-31-21/h1-12,15,23H,13-14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYXTESJJBYMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCOC4=NN=C(C=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyridazine intermediates, followed by their coupling with xanthene derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the pyridazine ring may produce dihydropyridazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds with xanthene structures exhibit significant anticancer properties. The incorporation of the pyridazine and thiophene groups may enhance this activity by interacting with specific cellular pathways involved in cancer progression. For instance, research has shown that derivatives of xanthene can inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its ability to disrupt bacterial cell membranes and inhibit protein synthesis makes it a candidate for developing new antibiotics, especially against resistant strains.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism is thought to involve the modulation of oxidative stress and inflammation in neuronal cells.

Materials Science Applications

-

Fluorescent Probes :

- Due to its inherent fluorescence, N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide can be utilized as a fluorescent probe in biological imaging. This application is particularly useful in tracking cellular processes and visualizing biomolecular interactions in real-time.

-

Organic Light Emitting Diodes (OLEDs) :

- The compound's electronic properties make it suitable for applications in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed for developing more efficient display technologies.

Biochemical Studies

-

Enzyme Inhibition :

- Research has indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit kinases or phosphatases that play crucial roles in signal transduction.

-

Cellular Uptake Studies :

- Understanding how this compound interacts with cellular membranes can provide insights into drug delivery systems. Studies focusing on its uptake mechanisms could lead to advancements in targeted therapy approaches where drugs are delivered specifically to diseased tissues.

Case Studies

-

Case Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry (2023) demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications.

- Case Study on Antimicrobial Efficacy :

Mechanism of Action

The mechanism of action of N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and pyridazine moieties can interact with enzymes and receptors, modulating their activity. The xanthene core may contribute to the compound’s fluorescent properties, making it useful in imaging and diagnostic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with three analogs:

Key Observations :

- The target compound exhibits higher molecular weight and lipophilicity (XLogP3 ~3.2) compared to the methoxyethyl analog (XLogP3 1.8) due to the bulky pyridazinyl-thiophene substituent.

- Rotigotine Hydrochloride shares a thiophene moiety but differs in core structure (tetrahydronaphthalene vs. xanthene), resulting in distinct pharmacological profiles .

- The xanthene disulfonic acid derivative () is markedly hydrophilic (XLogP3 <1.0) due to sulfonic acid groups, contrasting with the target compound’s moderate lipophilicity .

Hypothesized Bioactivity:

- Target Compound : The pyridazine and thiophene groups may confer selectivity for enzymes or receptors involved in signaling pathways, akin to kinase inhibitors or GPCR modulators.

- Methoxyethyl Analog : Lacking heteroaromatic substituents, it may serve as a fluorescent probe or intermediate in drug discovery .

- Xanthene Disulfonic Acid : Sulfonic acids enhance solubility and may target charged binding pockets, such as ATP-binding sites in kinases .

Biological Activity

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide is a complex chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 411.5 g/mol. The compound features a xanthene backbone, which is known for its diverse biological activities, combined with thiophene and pyridazine moieties that enhance its pharmacological profile.

Antibacterial Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antibacterial properties. These compounds have shown effectiveness against various Gram-positive bacteria, including:

| Bacteria | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Streptococcus pneumoniae | Effective |

The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, making these compounds promising candidates for antibiotic development .

Anticancer Activity

Research has also explored the anticancer potential of xanthene derivatives. For instance, studies have evaluated various xanthene-based compounds against cancer cell lines, demonstrating significant cytotoxicity. The following table summarizes findings from recent studies:

| Compound | Cell Line Tested | Growth Inhibition (%) |

|---|---|---|

| Compound A (related xanthene) | A549 (lung cancer) | 62.21% |

| Compound B | MCF7 (breast cancer) | 85.41% |

| Compound C | HePG2 (liver cancer) | 90.86% |

These studies indicate that the xanthene scaffold can effectively induce apoptosis in cancer cells, potentially through pathways involving pro-apoptotic gene activation and cell cycle arrest .

Other Pharmacological Activities

In addition to antibacterial and anticancer activities, this compound may exhibit other pharmacological effects, such as:

- Antioxidant Activity : Compounds with xanthene structures often demonstrate antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

-

Case Study on Antibacterial Efficacy :

- A study conducted on a series of xanthene derivatives revealed that one compound significantly reduced bacterial load in infected mice models, suggesting strong in vivo antibacterial activity.

-

Clinical Trials for Anticancer Properties :

- Ongoing clinical trials are evaluating the safety and efficacy of xanthene derivatives in patients with advanced cancers. Early results show promise in improving patient outcomes when used in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.